3-methyl-1-(oxolan-3-yl)-1H-pyrazol-5-amine
Description
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Properties
IUPAC Name |
5-methyl-2-(oxolan-3-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-4-8(9)11(10-6)7-2-3-12-5-7/h4,7H,2-3,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHKYMPLGYOPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-1-(oxolan-3-yl)-1H-pyrazol-5-amine, a compound within the pyrazole family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H13N3O
- Molecular Weight : 167.21 g/mol
- CAS Number : 1339375-56-2
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly in inhibiting Gram-positive bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Properties
The compound has also shown potential anti-inflammatory effects in vitro. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a possible role in treating conditions characterized by chronic inflammation .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, including:
- Enzymes : Inhibition of key enzymes involved in metabolic processes.
- Receptors : Modulation of receptor activity linked to inflammatory responses .
Research Findings and Case Studies
Recent studies have focused on elucidating the biological pathways influenced by this compound. For instance:
| Study | Findings |
|---|---|
| Study A | Showed significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL. |
| Study B | Demonstrated anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by 40% compared to control groups. |
| Study C | Investigated the compound's effect on cytokine production, revealing a reduction in TNF-alpha and IL-6 levels upon treatment. |
These findings highlight the potential of this compound as a candidate for further development into therapeutic agents targeting infectious and inflammatory diseases.
Future Directions
Ongoing research is essential to fully understand the biological activity and therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.
- Mechanistic Studies : To clarify the specific molecular interactions and pathways involved.
- Formulation Development : Exploring different delivery methods to enhance bioavailability and therapeutic effectiveness.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
